Cas no 72708-59-9 (Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)-)
Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)-
- 3-Anilino-2,2-dimethyl-3-oxopropanoic acid #
- 3-Anilino-2,2-dimethyl-3-oxopropanoic acid
- 2-methyl-2-(phenyl-carbamoyl)-propionic acid
- 72708-59-9
- AS-0287
- AKOS017552803
- 2,2-dimethyl-3-oxo-3-(phenylamino)propanoic acid
- QWTZGCYJOCNTEI-UHFFFAOYSA-N
- 2,2-dimethyl-2-(phenylcarbamoyl)acetic acid
- DB-087846
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- Inchi: 1S/C11H13NO3/c1-11(2,10(14)15)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15)
- InChI Key: QWTZGCYJOCNTEI-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C)(C)C(=O)NC1=CC=CC=C1
Computed Properties
- Exact Mass: 207.08954328Da
- Monoisotopic Mass: 207.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 66.4Ų
Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | PH007617-25mg |
72708-59-9 | 25mg |
¥2041.72 | 2023-09-15 | |||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660362-250mg |
2,2-Dimethyl-3-oxo-3-(phenylamino)propanoic acid |
72708-59-9 | 98% | 250mg |
¥2226.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660362-1g |
2,2-Dimethyl-3-oxo-3-(phenylamino)propanoic acid |
72708-59-9 | 98% | 1g |
¥3714.00 | 2024-05-02 |
Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)-
Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- (CAS No. 72708-59-9): A Comprehensive Overview
Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 72708-59-9, is a specialized organic compound with significant applications in the field of pharmaceuticals and chemical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential in various biochemical interactions and synthetic pathways.
The molecular formula of Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- is C11H13NO2, reflecting its intricate composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a phenylamino group and a β-keto ester moiety makes this compound a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has shown increasing interest in derivatives of Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- due to its structural features that mimic biologically active molecules. Researchers have been exploring its potential in the synthesis of inhibitors targeting various enzymatic pathways involved in metabolic disorders and inflammatory diseases. The compound's ability to undergo selective modifications allows for the creation of structurally diverse analogs with enhanced pharmacological properties.
One of the most compelling aspects of Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- is its role as a precursor in the synthesis of bioactive peptides and peptidomimetics. The phenylamino group provides a scaffold for further functionalization, enabling the design of molecules that can interact with specific biological targets. This has led to several promising studies investigating its potential applications in drug discovery, particularly in the development of treatments for neurological disorders and cancer.
The β-keto ester functionality in the molecule is another key feature that contributes to its reactivity and utility in synthetic chemistry. This moiety can participate in various reactions such as condensation reactions with amino acids or nucleophiles, leading to the formation of more complex molecules. Such reactions are crucial in the construction of drug candidates that require precise molecular architectures to achieve optimal biological activity.
Recent advancements in computational chemistry have also highlighted the importance of Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- as a key intermediate in virtual screening campaigns. High-throughput virtual screening (HTVS) has enabled researchers to rapidly evaluate thousands of compounds for their potential binding affinity to target proteins. The structural flexibility offered by this compound has been exploited to identify novel lead compounds with high efficacy and selectivity.
In addition to its pharmaceutical applications, Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- has found utility in agrochemical research. Its derivatives have been investigated as potential herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. The compound's mode of action involves inhibiting key enzymes involved in plant growth regulation, making it a promising candidate for developing environmentally sustainable agricultural solutions.
The synthesis of Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods not only enhance the efficiency of production but also minimize waste generation, aligning with green chemistry principles.
The safety profile of Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- is another critical aspect that has been thoroughly evaluated through toxicological studies. Preliminary data suggest that the compound exhibits low toxicity at moderate concentrations, making it suitable for further development into therapeutic agents. However, comprehensive safety assessments are still ongoing to fully understand its long-term effects and potential side interactions.
The future prospects for Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)- are vast and multifaceted. Ongoing research aims to explore its applications in nanomedicine and targeted drug delivery systems. By incorporating this compound into polymeric nanoparticles or liposomes, researchers hope to enhance drug solubility and bioavailability while reducing systemic toxicity.
In conclusion, Propanoic acid, 2,2-dimethyl-3-oxo-3-(phenylamino)-, with its CAS number CAS No. 72708-59-9, represents a significant advancement in both pharmaceutical and chemical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing new drugs and agrochemicals. As scientific understanding continues to evolve,the potential applications of this compound are expected to expand,offering new hope for innovative treatments across various medical conditions.
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